CELLULOSE ACETATE
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Overview
Description
Cellulose acetate is a synthetic compound derived from the acetylation of cellulose, a naturally occurring polymer found in the cell walls of plants. It is widely used in the production of textile fibers, plastics, and films. The compound is known for its versatility, biodegradability, and relatively low cost, making it a popular choice in various industrial applications .
Mechanism of Action
Target of Action
Cellulose Acetate (CA) is a semi-synthetic, biodegradable polymer derived from cellulose . It has a wide range of applications due to its rich surface functional groups, superior mechanical properties, and high porosity . It is used in various industries, including textiles, cigarette filters, packaging films, and more . Its primary targets are the applications where it is used, such as gas separation processes , water membranes, filament-forming matrices, biomedical nanocomposites, and household tools .
Mode of Action
CA interacts with its targets primarily through its physical and chemical properties. For instance, in gas separation processes, CA’s cost-effectiveness, robust mechanical attributes, and noteworthy CO2 solubility make it a frontrunner among polymeric gas separation membranes . In the case of water membranes, CA’s hydrophilicity, porosity, and mechanical strength play a crucial role . The interaction between the solvent and cellulose is determined by certain mechanisms of decrystallization of cellulose microfibrils and destruction of the network of hydrogen bonds .
Biochemical Pathways
The biochemical pathways involved in the action of CA are primarily related to its synthesis and degradation. The synthesis of CA involves the reaction of cellulose with acetic anhydride, forming an acetate ester of cellulose . The degradation of CA, on the other hand, involves both abiotic and biotic processes. Abiotic degradation includes hydrolysis, while biotic degradation involves the action of microorganisms . Aerobic cellulolysis is performed by the synergistic action of three types of enzymatic activities, resulting in the release of D-glucose units from soluble cellodextrins and a variety of glycosides .
Pharmacokinetics
CA exhibits properties such as transparency, glossiness, natural feel, and good toughness . It is derived from renewable resources such as wood pulp, which differs from most other man-made polymers which are petrochemical derivatives . These properties influence its bioavailability in various applications.
Result of Action
The molecular and cellular effects of CA’s action are primarily seen in its applications. For instance, in gas separation processes, CA promotes the dissociation of lithium salt, reduces the crystallinity of the polymer, and creates a new Li-ion transport pathway, responsible for the battery performance improvement . In the case of water membranes, CA’s action results in the formation of microfiltration membranes (MF), ultrafiltration membranes (UF), nanofiltration membranes (NF), reverse osmosis (RO) membranes, and forward osmosis (FO) membranes .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of CA. For instance, the environmental acidity, basicity, and high concentration of inorganic salts have a critical promotion effect on the non-enzymatic hydrolysis of CA . The number and type of microorganisms are key factors affecting the biodegradation of CA . Moreover, factors such as the polymer solution’s temperature, the solvent/coagulant used, the cast polymer film’s thickness, the environment or the coagulation bath, the polymer solution’s composition, the salt addition, air moisture time, the support material, and the nonsolvents used influence membrane porosity .
Biochemical Analysis
Biochemical Properties
Cellulose acetate plays a significant role in biochemical reactions, particularly in the context of electrophoresis. It serves as a support matrix in this compound electrophoresis, a technique used to separate proteins and peptides based on their isoelectric points . The interaction of this compound with biomolecules such as proteins and peptides is primarily electrostatic, allowing for the separation of these molecules under an electric field. This interaction is crucial for analyzing serum proteins, including glycoproteins and albumin .
Cellular Effects
This compound influences various cellular processes. In the context of cigarette filters, this compound fibers can affect lung cells when inhaled. Studies have shown that this compound can induce oxidative stress and inflammation in lung cells, leading to cellular damage . Additionally, this compound’s interaction with cell membranes can disrupt normal cell signaling pathways, affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with proteins and peptides during electrophoresis. This binding is facilitated by the electrostatic properties of this compound, which allows it to interact with charged biomolecules . Additionally, this compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the release of acetic acid and other byproducts . These degradation products can have long-term effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where the impact of this compound becomes significant only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases, which hydrolyze the acetyl groups, leading to the release of acetic acid and cellulose . This interaction affects metabolic flux and metabolite levels, influencing overall cellular metabolism. The presence of this compound can also alter the activity of other metabolic enzymes, leading to changes in metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, the accumulation of this compound in lung tissues can lead to localized oxidative stress and inflammation .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications can direct this compound to specific compartments or organelles within the cell. The activity and function of this compound are affected by its localization, with different effects observed in the cytoplasm, nucleus, and other organelles . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellulose acetate is typically prepared by treating cellulose with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction involves the replacement of hydroxyl groups in the cellulose molecule with acetyl groups, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves several steps:
Pretreatment: Cellulose material with high α-cellulose content is mixed with a small amount of acid.
Acetylation: The pretreated cellulose is treated with a mixture of acetic anhydride, acetic acid, and sulfuric acid to obtain primary this compound.
Ripening: The primary this compound is hydrolyzed to achieve the desired degree of acetylation.
Purification: The this compound is separated, purified, and dried.
Chemical Reactions Analysis
Types of Reactions: Cellulose acetate undergoes various chemical reactions, including:
Hydrolysis: Partial hydrolysis can convert cellulose triacetate to cellulose diacetate.
Deacetylation: Removal of acetyl groups to revert to cellulose.
Esterification: Formation of esters with other acids
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Deacetylation: Strong acids or bases.
Esterification: Organic acids and catalysts
Major Products:
Cellulose Diacetate: Formed from partial hydrolysis of cellulose triacetate.
Cellulose: Formed from complete deacetylation
Scientific Research Applications
Cellulose acetate has a wide range of scientific research applications:
Chemistry: Used as a membrane material in separation processes.
Biology: Employed in electrophoresis as a medium for separating biomolecules.
Medicine: Utilized in drug delivery systems and biomedical devices.
Industry: Applied in the production of textiles, films, and coatings .
Comparison with Similar Compounds
Cellulose Triacetate: Higher degree of acetylation, used in high-temperature applications.
Cellulose Diacetate: Lower degree of acetylation, more soluble in common solvents.
Cellulose Propionate and Cellulose Butyrate: Similar esters with different alkyl groups.
Uniqueness: Cellulose acetate is unique due to its balance of properties, including biodegradability, versatility, and cost-effectiveness. It offers a wide range of applications compared to other cellulose derivatives .
Properties
CAS No. |
9004-35-7 |
---|---|
Molecular Formula |
[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3 |
Molecular Weight |
0 |
Synonyms |
a432-130b; acetatecotton; acetateesterofcellulose; aceticacid,celluloseester; acetose; acetyl35; allogel; ampacetc/a |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.